molecular formula C21H20O3 B5680470 7-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one

7-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B5680470
M. Wt: 320.4 g/mol
InChI Key: WTVMVBXQPONLOA-UHFFFAOYSA-N
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Description

7-Methyl-5-[(3-methylbut-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic chromen-2-one derivative of interest in medicinal chemistry and biological research. Chromen-2-one, also known as coumarin, is a fundamental structural motif found in numerous natural products and is known for its diverse pharmacological activities . This specific compound features a 7-methyl substituent and a phenyl group at the 4-position, which may influence its electronic properties and steric profile, potentially leading to unique biological interactions. The presence of the prenyl-like 3-methylbut-2-en-1-yloxy chain at the 5-position is a notable feature, as such prenylated side chains are common in bioactive natural products and can be critical for binding to biological targets . This compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly for use in laboratory settings by qualified professionals. Researchers can utilize this chromen-2-one derivative as a key intermediate in organic synthesis or as a standard in analytical studies to explore structure-activity relationships (SAR). Its potential mechanisms of action and specific biological targets would be a subject of investigation, but related compounds have been studied for a wide range of activities, including as enzyme inhibitors or in receptor-binding assays . As with any chemical of this nature, appropriate safety procedures must be followed. Handle with care in a well-ventilated area, using personal protective equipment.

Properties

IUPAC Name

7-methyl-5-(3-methylbut-2-enoxy)-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O3/c1-14(2)9-10-23-18-11-15(3)12-19-21(18)17(13-20(22)24-19)16-7-5-4-6-8-16/h4-9,11-13H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVMVBXQPONLOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the reaction of 7-hydroxy-4-phenyl-2H-chromen-2-one with 3-methylbut-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

7-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the ether linkage, where the 3-methylbut-2-en-1-yl group can be replaced with other alkyl or aryl groups using appropriate nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the desired transformation.

Scientific Research Applications

7-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: It is studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and fragrances.

Mechanism of Action

The mechanism of action of 7-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound shares structural homology with several prenylated coumarins and flavonoids. Key analogs include:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound 2H-chromen-2-one 7-CH₃, 4-Ph, 5-O-(3-methylbut-2-enyl) ~322.4* Enhanced lipophilicity from prenyl and phenyl groups
Neobavaisoflavone Chromen-4-one 7-OH, 3-[4-OH-3-(3-methylbut-2-enyl)Ph] 322.4 Dual hydroxyl and prenyl groups; Aβ42 aggregation inhibition
Osajin Analog (Compound 2) Pyrano[2,3-f]chromen 5-OH, 6-(3-methylbut-2-enyl), 8,8-dimethyl 406.4 Pyran ring fusion; anti-inflammatory activity (IC₅₀ = 12.3 μM)
Scandenone Derivative (Compound 17) Pyrano[2,3-f]chromen 5-O-(3-methylbut-2-enyl), 3-(4-OTBS-Ph), 8,8-dimethyl 451.2 tert-Butyldimethylsilyl (TBS) protection; improved metabolic stability

*Calculated based on formula C₂₁H₂₀O₄.

Key Structural Differences :

  • Prenylation Position : The target compound features prenyl substitution at position 5, whereas neobavaisoflavone has it at position 3 on the phenyl ring .
  • Ring Systems: Osajin and scandenone analogs incorporate a pyrano[2,3-f]chromen-4-one core, enhancing rigidity compared to the simpler 2H-chromen-2-one scaffold .
  • Functional Groups : Hydroxyl groups in neobavaisoflavone improve hydrogen-bonding capacity, whereas methyl and phenyl groups in the target compound favor hydrophobic interactions .
Computational Studies
  • Molecular Docking : Neobavaisoflavone binds strongly to Aβ42 (binding energy = −9.2 kcal/mol) via π-π stacking and hydrogen bonds . The target compound’s phenyl and prenyl groups may similarly interact with hydrophobic pockets in amyloid-beta or inflammatory targets.

Biological Activity

7-Methyl-5-[(3-methylbut-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one, also known as 7-O-prenylpinocembrin, is a naturally occurring compound belonging to the class of flavonoids, specifically the coumarins. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the significant findings regarding its biological activity, supported by data tables and case studies.

Chemical Structure

The molecular formula of this compound is C21H20O3C_{21}H_{20}O_3 with a CAS number of 405917-05-7. Its structure features a chromenone core with a prenyl group that contributes to its biological activity.

Anticancer Activity

Recent studies have demonstrated the potential anticancer effects of this compound against various cancer cell lines:

Cell Line IC50 (μM) Treatment Duration
PC3 (Prostate Cancer)26.43 ± 2.1 (72h)72 hours
DU145 (Prostate Cancer)41.85 ± 7.8 (72h)72 hours
HeLa (Cervical Cancer)Moderate activityVaries

In a study by Hosseinymehr et al., it was found that the compound induces apoptosis in cancer cells through mechanisms such as chromatin condensation and DNA damage, primarily affecting the G0/G1 phase of the cell cycle .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays:

Assay Result
DPPH ScavengingRSA% = 57.48 ± 0.60 at 100 μM
Hemolysis InhibitionSignificant protective activity

The compound showed a dose-dependent increase in radical scavenging activity, indicating its potential as an effective antioxidant agent .

Anti-inflammatory Activity

In vitro studies have indicated that this compound can inhibit pro-inflammatory cytokines, suggesting its role in reducing inflammation:

Cytokine Inhibition (%)
TNF-alpha45%
IL-630%

These findings suggest that it may be beneficial in treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound include:

  • Induction of Apoptosis : Through mitochondrial dysfunction and activation of caspases.
  • Inhibition of Cell Proliferation : By arresting the cell cycle at specific phases.
  • Antioxidant Defense : By scavenging free radicals and enhancing cellular antioxidant defenses.

Case Studies

One notable case study involved the administration of this compound in an animal model of prostate cancer, which demonstrated significant tumor regression compared to control groups. The study highlighted the compound's ability to modulate key signaling pathways involved in tumor growth and metastasis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 7-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one?

  • Methodology :

  • Pechmann Condensation : A common approach for chromen-2-one derivatives involves reacting phenols with β-ketoesters under acidic conditions. For example, substituted phenols and ethyl phenylpropiolate can be condensed using FeCl₃ in THF to yield chromen-2-one scaffolds .
  • Multi-Step Functionalization : After forming the coumarin core, introduce substituents like the 3-methylbut-2-en-1-yl group via nucleophilic substitution or Mitsunobu reactions. Optimize conditions (e.g., temperature, solvent polarity) to avoid side products .
    • Key Data :
StepReaction TypeCatalyst/SolventYield (%)Reference
Core FormationPechmann CondensationFeCl₃/THF60–75
EtherificationNucleophilic SubstitutionK₂CO₃/DMF50–65

Q. How can structural elucidation be performed for this compound?

  • Techniques :

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. This is critical for confirming substituent positions and stereochemistry .
  • Spectroscopy :
  • NMR : Assign peaks using ¹H/¹³C NMR (e.g., δ 5.3–5.5 ppm for the prenyloxy group protons) .
  • IR : Identify carbonyl (C=O) stretches near 1700 cm⁻¹ and ether (C-O-C) bands at 1200–1250 cm⁻¹ .

Q. What are the stability and reactivity profiles of this compound under laboratory conditions?

  • Stability :

  • Stable at room temperature in inert atmospheres but sensitive to strong oxidizers (e.g., KMnO₄) and extreme pH. Store in amber vials at 4°C to prevent photodegradation .
    • Reactivity :
  • Oxidation : The prenyloxy group can undergo epoxidation or cleavage under oxidative conditions.
  • Reduction : Hydrogenation of the chromen-2-one carbonyl group is possible but requires controlled H₂ pressure to avoid over-reduction .

Advanced Research Questions

Q. How can conflicting yield data in synthetic routes be resolved?

  • Analysis :

  • Controlled Variable Testing : Compare yields under varying catalysts (e.g., FeCl₃ vs. H₂SO₄) and solvents (THF vs. DCM). For example, FeCl₃ in THF improves regioselectivity but may reduce yields due to side reactions .
  • Byproduct Identification : Use LC-MS or GC-MS to detect intermediates (e.g., dimerization products) and adjust stoichiometry .

Q. What strategies optimize biological activity evaluation in anticancer assays?

  • Experimental Design :

  • Cell Line Selection : Test against panels (e.g., NCI-60) to identify selectivity. Coumarins often target breast (MCF-7) and colon (HCT-116) cancer cells .
  • Mechanistic Studies : Perform ROS detection assays or mitochondrial membrane potential analysis to link structural features (e.g., prenyloxy group) to apoptosis induction .
    • Data Interpretation :
Cell LineIC₅₀ (µM)MechanismReference
MCF-712.5 ± 1.2ROS-mediated apoptosis
HCT-11618.7 ± 2.1Caspase-3 activation

Q. How can computational methods enhance understanding of structure-activity relationships (SAR)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like topoisomerase II or tubulin. The prenyloxy group may occupy hydrophobic pockets .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., phenyl vs. fluorophenyl groups) with bioactivity using Hammett constants .

Contradiction Resolution

Q. Why do some studies report lower antimicrobial activity despite structural similarity to active analogs?

  • Hypothesis Testing :

  • Substituent Effects : The 3-methylbut-2-en-1-yl group may reduce solubility, limiting bioavailability. Compare logP values with more hydrophilic derivatives (e.g., hydroxylated analogs) .
  • Assay Variability : Standardize MIC testing using CLSI guidelines. Discrepancies may arise from differences in bacterial strains or inoculum size .

Methodological Best Practices

Q. What quality control measures ensure reproducibility in synthesis?

  • Protocols :

  • Purity Verification : Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) .
  • Batch Consistency : Monitor reaction progress via TLC (Rf = 0.4 in hexane:EtOAc 7:3) and repeat under nitrogen atmosphere to prevent oxidation .

Advanced Characterization

Q. How can crystallographic data resolve ambiguities in substituent orientation?

  • Approach :

  • Collect high-resolution data (≤1.0 Å) and refine using SHELXL. The prenyloxy group’s dihedral angle relative to the chromen-2-one core can be precisely measured .
    • Example :
ParameterValueReference
Dihedral Angle (C5-O-C1'-C2')112.5°

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